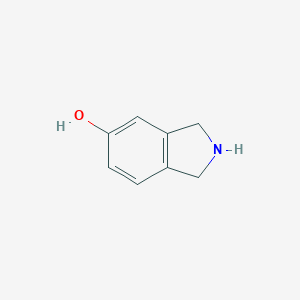

Isoindolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKENDTAFDRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595324 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54544-67-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoindolin-5-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindolin-5-ol, a heterocyclic organic compound, has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its core structure, an isoindoline moiety with a hydroxyl substitution, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, presenting key data in a structured format to facilitate research and development efforts.

Chemical Structure and Identification

This compound, also known as 2,3-dihydro-1H-isoindol-5-ol or 5-hydroxyisoindoline, possesses a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The hydroxyl group at the 5-position is a key feature influencing its chemical reactivity and potential biological interactions.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol |

| CAS Number | 54544-67-1[1][2] |

| Molecular Formula | C₈H₉NO[1] |

| SMILES | OCc1cc2c(cc1)CNC2 |

| InChI Key | InChI=1S/C8H9NO/c9-6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, the available information is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 135.165 g/mol [1] |

| Appearance | Dark Red to Very Dark Brown Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in DMSO and Methanol. |

| pKa | Not available |

Synthesis and Reactivity

A plausible synthetic approach for this compound could involve the reduction of 5-hydroxyisoindoline-1,3-dione. A general protocol for the synthesis of the related compound, 5-hydroxyisoindoline-1,3-dione, is provided below as a reference.

Experimental Protocol: Synthesis of 5-Hydroxyisoindoline-1,3-dione

Materials:

-

4-Hydroxyphthalic acid

-

Ammonium carbonate

-

Concentrated hydrochloric acid

-

Acetic acid

-

1N Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl) solution

Procedure:

-

A mixture of ammonium carbonate (5.28 g, 54.9 mmol) in concentrated hydrochloric acid is prepared.

-

4-Hydroxyphthalic acid (5.0 g, 27.45 mmol) dissolved in acetic acid (25 mL) is slowly added to the ammonium carbonate mixture.

-

The reaction mixture is heated at 120 °C for 45 minutes.

-

The temperature is then raised to 160 °C and heating is continued for an additional 2 hours.

-

The mixture is concentrated to approximately 15 mL at 160 °C and subsequently cooled to room temperature.

-

The pH of the solution is adjusted to 10 with 1N NaOH solution.

-

The mixture is then cooled to 0 °C and slowly acidified to pH 5 with 1N HCl solution.

-

The resulting precipitate is collected by filtration and dried under reduced pressure to yield 5-hydroxyisoindoline-1,3-dione.

This protocol for a related compound can serve as a starting point for developing a synthesis route for this compound, likely involving a subsequent reduction step of the dione.

Biological Activity and Potential Applications

This compound and its derivatives have shown potential in the development of therapeutic agents. Notably, 5-hydroxyisoindoline is utilized in the synthesis of 6-alkoxyisoindolin-1-one based dopamine D2 partial agonists, which have potential antipsychotic properties.[1]

Signaling Pathway Involvement

The primary recognized biological relevance of this compound is as a precursor in the synthesis of dopamine D2 receptor partial agonists. The signaling pathway for dopamine D2 receptor activation is a critical area of research in neuroscience and pharmacology.

References

An In-depth Technical Guide to the Synthesis of Isoindolin-5-ol: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Isoindolin-5-ol is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. Its core structure is a feature in compounds targeting a range of therapeutic areas. This technical guide provides a detailed overview of the plausible synthetic pathways for this compound, focusing on the underlying chemical mechanisms, experimental protocols, and relevant quantitative data. Due to the limited direct literature on the synthesis of this compound, this guide presents a robust, chemically sound two-step pathway derived from established reactions on analogous substrates.

Overview of the Synthetic Strategy

The most viable and commonly inferred pathway to synthesize this compound involves a two-step process:

-

Formation of 5-Hydroxyisoindoline-1,3-dione: This initial step involves the creation of the isoindoline ring system with the hydroxyl group at the desired position. This intermediate is also known as 5-hydroxyphthalimide.

-

Reduction of 5-Hydroxyisoindoline-1,3-dione: The dione intermediate is subsequently reduced to yield the target molecule, this compound. This step requires a potent reducing agent to convert the two carbonyl groups of the cyclic imide to methylene groups.

This strategy is advantageous as it utilizes readily available starting materials and employs well-understood chemical transformations.

Synthesis Pathway and Mechanism

Step 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

The formation of the 5-hydroxy-substituted phthalimide ring is typically achieved through the condensation of 4-hydroxyphthalic acid or its anhydride with an ammonia source.

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amino group attacks one of the carbonyl carbons of the phthalic anhydride (formed in situ from the acid at high temperatures), leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent intramolecular condensation with the loss of a water molecule results in the formation of the stable five-membered imide ring.

Caption: Synthesis of the key intermediate, 5-hydroxyisoindoline-1,3-dione.

Step 2: Reduction of 5-Hydroxyisoindoline-1,3-dione to this compound

The conversion of the cyclic imide to the corresponding isoindoline is a crucial reduction step. This transformation requires a strong reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the most effective and commonly used reagent for this purpose.[1][2]

Reaction Mechanism: The reduction of an imide with LiAlH₄ is a comprehensive process. The hydride (H⁻) from LiAlH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbons of the imide. This occurs in a stepwise manner. The first hydride addition to one carbonyl group forms a hemiaminal intermediate. A subsequent series of hydride additions and eliminations, facilitated by the aluminum hydride species, reduces both carbonyl groups to methylene (CH₂) groups, yielding the final isoindoline structure. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to quench the excess reagent and protonate the resulting amine.

Caption: Reduction of the intermediate to the final product, this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established chemical principles for the reactions described.

Protocol 1: Synthesis of 5-Hydroxyisoindoline-1,3-dione

Materials:

-

4-Hydroxyphthalic acid

-

Urea

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)

Procedure:

-

In a round-bottom flask, combine 4-hydroxyphthalic acid and urea in a 1:2 molar ratio.

-

If a solvent is used, add a minimal amount of DMF to create a slurry. For a solvent-free reaction, ensure the reactants are finely ground and well-mixed.

-

Heat the mixture under a nitrogen atmosphere to 180-200 °C with stirring.

-

Maintain the temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Triturate the solid residue with water to remove any unreacted urea and other water-soluble impurities.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 5-hydroxyisoindoline-1,3-dione.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Reduction of 5-Hydroxyisoindoline-1,3-dione to this compound

Materials:

-

5-Hydroxyisoindoline-1,3-dione

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (approximately 4-5 molar equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-hydroxyisoindoline-1,3-dione (1 molar equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on the described pathways. Note that these are representative values, and actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Imide Formation | Step 2: Imide Reduction |

| Typical Yield | 70-90% | 60-80% |

| Purity (crude) | >90% | >85% |

| Reaction Time | 2-4 hours | 6-12 hours |

| Reaction Temp. | 180-200 °C | 65 °C (THF reflux) |

| Key Reagents | 4-Hydroxyphthalic acid, Urea | LiAlH₄ |

Logical Workflow Diagram

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: Overall workflow for the synthesis of pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of 5-hydroxyisoindoline-1,3-dione from 4-hydroxyphthalic acid, followed by its reduction using a powerful hydride-donating agent like LiAlH₄. While direct literature for this specific molecule is sparse, the pathways and protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic intermediate. Careful control of reaction conditions, particularly the anhydrous environment required for the reduction step, is critical for achieving high yields and purity.

References

The Multifaceted Biological Activities of Isoindolin-5-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, those featuring a hydroxyl group at the 5-position of the isoindoline ring system, specifically isoindolin-5-ol derivatives, have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their quantitative data, experimental evaluation, and potential mechanisms of action.

Anticancer Activity

One of the most explored therapeutic areas for this compound derivatives is oncology. Certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Anticancer Activity Data

A notable example is the evaluation of 2-benzyl-3-oxoisoindolin-5-yloxy derivatives. The cytotoxic potential of these compounds has been assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate | HepG2 (Hepatocellular Carcinoma) | 5.89 | [1] |

Table 1: Anticancer Activity of a 2-benzyl-3-oxoisoindolin-5-yloxy Derivative

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for assessing cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[2]

Neuroprotective and Neuromodulatory Activities

The isoindoline core is also a key pharmacophore in the development of agents targeting the central nervous system. Derivatives of 5-hydroxyisoindoline-1,3-dione, a direct precursor to the this compound scaffold, have shown potential as both dopamine receptor ligands and acetylcholinesterase inhibitors.

Dopamine Receptor Modulation

While quantitative binding data for specific this compound derivatives on dopamine receptors is not yet widely available, the structural similarity of the isoindoline scaffold to known dopamine receptor ligands suggests a high potential for interaction. The development of selective dopamine receptor ligands is crucial for treating various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia.

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. The potential of 5-hydroxyisoindoline derivatives as AChE inhibitors warrants further investigation.

Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

General Procedure:

-

Reagent Preparation: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (substrate) solution, and the test compound solution.

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme to initiate the reaction.

-

Substrate Addition: Add the substrate to the wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value can then be calculated.[3][4][5]

Carbonic Anhydrase Inhibition

Isoindolinone derivatives, a class of compounds closely related to isoindolin-5-ols, have been identified as potent inhibitors of carbonic anhydrases (CAs). CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various physiological and pathological processes, including pH regulation, glaucoma, and certain types of cancer.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing CA inhibition is a colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation can be monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor will decrease the rate of this reaction.

General Procedure:

-

Reagent Preparation: Prepare a suitable buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a stock solution of p-NPA in a suitable organic solvent (e.g., DMSO or acetonitrile), and solutions of the test compounds.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the test compound at various concentrations, and the CA enzyme. Incubate for a short period to allow for binding.

-

Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound. The IC50 or Ki values can then be determined.[6][7]

Signaling Pathways

While specific signaling pathways directly modulated by this compound derivatives are still under investigation, the broader class of isoindolinone and isoindole derivatives has been shown to influence key cellular signaling cascades, particularly in the context of cancer. Many cytotoxic agents exert their effects by inducing apoptosis (programmed cell death).

A plausible mechanism of action for cytotoxic this compound derivatives involves the modulation of apoptosis-related signaling pathways. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data highlights their potential in oncology and neurology, with demonstrated anticancer activity and predicted interactions with key targets in the central nervous system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these compounds.

Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships for various biological targets. Elucidating the specific signaling pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for identifying potential biomarkers for their therapeutic effects. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective drugs for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Isoindolinone Scaffolds: A Technical Guide

Disclaimer: Publicly available scientific literature does not provide specific in vitro mechanism of action data for isoindolin-5-ol. This guide, therefore, focuses on the well-documented activities of the broader isoindolin-1-one and isoindoline-1,3-dione chemical classes, to which this compound belongs. The information presented is based on studies of various derivatives of these core structures.

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Derivatives have shown significant potential in therapeutic areas including oncology, inflammation, and neurology.[1][2][3] This technical guide provides an in-depth overview of the common in vitro mechanisms of action for this class of molecules, details relevant experimental protocols, and presents quantitative data for representative compounds.

Core Mechanisms of Action

The biological effects of isoindolinone derivatives are diverse and depend on the specific substitutions on the core scaffold. Key in vitro mechanisms of action include enzyme inhibition, modulation of inflammatory pathways, and cytotoxicity against cancer cell lines.

Enzyme Inhibition

Isoindolinone derivatives have been shown to inhibit a variety of enzymes, which is a primary mechanism for their therapeutic effects.

-

Cholinesterases (AChE and BChE): Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[1][4] The inhibitory action helps to increase the levels of the neurotransmitter acetylcholine in the brain.[4] Kinetic studies have shown that some of these derivatives act as competitive inhibitors.[4]

-

Urease: 3-hydroxy-isoindolin-1-one and isoindolin-1-ones fused to barbiturates have demonstrated significant inhibitory activity against the urease enzyme.[1][5] This is a key target for the treatment of infections caused by Helicobacter pylori.[5]

-

Cyclooxygenases (COX-1 and COX-2): Some N-substituted 1H-isoindole-1,3-dione derivatives exhibit inhibitory activity against COX-1 and COX-2, enzymes central to the inflammatory cascade and pain signaling.[1][3] This mechanism is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Phosphodiesterase (PDE): Certain isoquinoline derivatives have been shown to inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels. This elevation in cAMP can inhibit platelet aggregation and calcium mobilization.[6]

Anti-inflammatory Activity

A significant number of isoindolinone derivatives display anti-inflammatory properties. A key mechanism is the inhibition of pro-inflammatory mediators. For example, they can suppress the production of nitric oxide (NO), a key inflammatory molecule, in macrophages stimulated with lipopolysaccharide (LPS).[1] This is often linked to the inhibition of signaling pathways such as the NF-κB pathway.[1]

Anticancer Activity

The isoindolinone scaffold is present in numerous compounds with cytotoxic effects against various cancer cell lines, including HeLa, C6, and A549.[1][7] The proposed mechanisms for this anticancer activity are broad and can involve the inhibition of kinases, transcription factors, and the induction of apoptosis.[1][3] For instance, some derivatives function as immunomodulatory drugs (IMiDs), like thalidomide and pomalidomide, which bind to the cereblon protein, leading to the degradation of transcription factors essential for the survival of myeloma cells.[3]

Quantitative Data for Isoindolinone Derivatives

The following table summarizes the in vitro activity of various isoindolinone and isoindoline-1,3-dione derivatives from published studies.

| Compound Class | Target/Assay | Model System | Activity (IC50/Ki) | Reference |

| Isoindolin-1,3-dione-based acetohydrazides | Acetylcholinesterase (AChE) | In vitro enzyme assay | 0.11 - 0.86 µM | [4] |

| Isoindolin-1,3-dione-based acetohydrazides | Butyrylcholinesterase (BChE) | In vitro enzyme assay | 5.7 - 30.2 µM | [4] |

| Isoindolin-1-ones fused to barbiturates | Urease | Jack bean urease | 0.82 µM (most potent) | [5] |

| 3-hydroxy-isoindolin-1-one derivatives | Urease | Purified urease | 10.07 µM | [1] |

| Isoindole-1,3-dione derivative (Compound 7) | Cytotoxicity (A549 cancer cells) | BrdU assay | 19.41 µM | [7] |

| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one | Phosphodiesterase (high affinity) | Human platelets | 11 µM | [6] |

| 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one | Calcium elevation inhibition | Human platelets | 9 µM | [6] |

| 2-(Quinuclidin-3-yl)isoquinolin-1-one derivatives | 5-HT3 Receptor Binding | Radioligand binding | pKi > 9 | [8] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound is toxic to cells, providing an IC50 value.

Materials:

-

Selected cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be below 0.5%.[1] Remove the old medium and add 100 µL of the medium with the test compound to the wells.[1]

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.[1]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[1]

Protocol 2: Urease Inhibition Assay

This protocol assesses the ability of a compound to inhibit the urease enzyme.

Materials:

-

Jack bean urease (EC 3.5.1.5)

-

Urea solution

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compound dissolved in a suitable solvent (e.g., water with max 5% DMSO)

-

Phenol reagent (5.0 g phenol and 25.0 mg sodium nitroprusside in 500 mL distilled water)

-

Alkali reagent (2.5 g NaOH and 4.2 mL sodium hypochlorite in 500 mL distilled water)

-

Thiourea (standard inhibitor)

Procedure:

-

Assay Preparation: In a tube, mix 850 µL of urea and 100 µL of the test compound solution.[5]

-

Pre-incubation: Incubate the mixture for 30 minutes at 37°C.[5]

-

Enzyme Addition: Add 35 µL of phosphate buffer and 15 µL of the urease enzyme to the solution and incubate for another 30 minutes at 37°C.[5]

-

Color Development: Take 100 µL of the incubated solution and add it to a mixture of 500 µL of phenol reagent and 500 µL of alkali reagent.[5]

-

Final Incubation and Measurement: Incubate at 37°C for 30 minutes and measure the absorbance of the resulting blue indophenol at 625 nm.[5]

-

Analysis: Calculate the percentage of enzyme inhibition using the formula: I (%) = [1 – (Absorbance of Test Sample / Absorbance of Control)] * 100.[5]

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay

This assay measures a compound's ability to inhibit NO production in macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Test compound dissolved in DMSO

-

Griess Reagent System

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[1]

-

Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.[1]

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation. Include appropriate controls (cells only, cells with LPS, cells with compound only).[1]

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[1]

-

Nitrite Measurement: Collect the cell culture supernatant and use the Griess Reagent System to measure the nitrite concentration according to the manufacturer's instructions.[1]

-

Analysis: Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only control.[1]

Visualizations

The following diagrams illustrate a generalized workflow for evaluating isoindolinone derivatives and a potential signaling pathway they might inhibit.

Caption: Generalized workflow for the in vitro evaluation of novel isoindolinone compounds.

Caption: Potential mechanism of action for an anti-inflammatory isoindolinone derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoindolin-1-ones Fused to Barbiturates: From Design and Molecular Docking to Synthesis and Urease Inhibitory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(Quinuclidin-3-yl)pyrido[4,3-b]indol-1-ones and isoquinolin-1-ones. Potent conformationally restricted 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Isoindolin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables are presented as a template for the expected spectroscopic data for Isoindolin-5-ol. The values provided are illustrative placeholders and should be replaced with experimental data once obtained.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| [Example: 7.0-7.2] | [m] | - | [3H] | [Aromatic CH] |

| [Example: 4.9] | [s] | - | [1H] | [OH] |

| [Example: 4.5] | [s] | - | [4H] | [CH₂] |

| [Example: 2.5] | [s] | - | [1H] | [NH] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| [Example: 155.0] | [C-OH] |

| [Example: 140.0] | [Aromatic C] |

| [Example: 125.0] | [Aromatic CH] |

| [Example: 115.0] | [Aromatic CH] |

| [Example: 55.0] | [CH₂] |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| [Example: 3400-3200] | [Broad, Strong] | [O-H, N-H stretch] |

| [Example: 3100-3000] | [Medium] | [Aromatic C-H stretch] |

| [Example: 2950-2850] | [Medium] | [Aliphatic C-H stretch] |

| [Example: 1600-1450] | [Medium-Strong] | [C=C aromatic ring stretch] |

| [Example: 1250] | [Strong] | [C-O stretch] |

| [Example: 1200] | [Medium] | [C-N stretch] |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| [Example: 135.16] | [1] | [M⁺, Molecular Ion] |

| [Example: 118.1] | [High] | [[M-OH]⁺] |

| [Example: 106.1] | [Medium] | [[M-CH₂NH]⁺] |

| [Example: 91.1] | [Medium] | [Fragment] |

| [Example: 77.1] | [Medium] | [Fragment] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[2]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.[4]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Standard parameters on a 400 or 500 MHz spectrometer are typically used.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.[2] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).[6][7] The mixture is then pressed under high pressure to form a transparent pellet.

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[8] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[8]

-

-

IR Spectrum Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is taken and automatically subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and structure.[9]

-

Sample Preparation: The sample is dissolved in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

-

MS Acquisition:

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is commonly used for polar molecules like this compound to generate the molecular ion with minimal fragmentation.[9]

-

Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. web.mit.edu [web.mit.edu]

- 4. webassign.net [webassign.net]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Isoindoline Scaffold: A Journey from Discovery to Therapeutic Dominance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline core, a bicyclic heterocyclic system featuring a fused benzene and pyrrolidine ring, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its deceptively simple structure belies a remarkable versatility, enabling the development of a diverse array of therapeutic agents with profound biological activities. This technical guide provides a comprehensive overview of the discovery and history of isoindoline compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the intricate signaling pathways they modulate. We present a chronological history, detailed experimental protocols for the synthesis of key isoindoline-based drugs, and a summary of their quantitative biological and pharmacokinetic data.

Discovery and Historical Milestones

The journey of isoindoline chemistry is a fascinating narrative that spans over a century, marked by foundational synthetic work, the infamous thalidomide tragedy, and a remarkable redemption story leading to the development of life-saving cancer therapies.

Early Synthesis and Characterization:

While the parent isoindole had been known for over a century, the synthesis of its reduced form, isoindoline, was a key step towards accessing a wider range of stable derivatives.[3] Early pioneering work in the late 19th century by chemists like Siegmund Gabriel and Eugen Bamberger laid the groundwork for heterocyclic chemistry, including the synthesis of phthalimide (an oxidized isoindoline derivative), which is a crucial precursor for many isoindoline-based compounds. While pinpointing the absolute first synthesis of the parent isoindoline is challenging, these early explorations into phthalimide chemistry were instrumental.

The Thalidomide Era and its Aftermath:

The history of isoindoline compounds is inextricably linked with thalidomide . Initially synthesized in the 1950s, it was marketed as a sedative and antiemetic, particularly for morning sickness in pregnant women.[1][4] The subsequent discovery of its severe teratogenic effects led to a global tragedy and a paradigm shift in drug regulation and safety testing.[4] For decades, thalidomide was synonymous with pharmaceutical disaster. However, later research uncovered its potent anti-inflammatory and anti-angiogenic properties, leading to its re-emergence as a treatment for erythema nodosum leprosum and multiple myeloma.[1][5]

The Rise of Immunomodulatory Drugs (IMiDs®):

The renewed interest in thalidomide spurred the development of analogs with improved safety and efficacy profiles. This led to the creation of lenalidomide and pomalidomide , which, along with thalidomide, are now classified as Immunomodulatory Drugs (IMiDs®).[4] These second and third-generation isoindoline-based drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[4]

Expansion into New Therapeutic Areas:

The success of IMiDs® has fueled the exploration of the isoindoline scaffold for a wide range of other diseases. Researchers have developed isoindoline derivatives with potential applications as anticancer agents, carbonic anhydrase inhibitors, and treatments for neurodegenerative diseases and inflammatory conditions.[6][7][8][9]

A chronological overview of key milestones is presented below:

| Year | Milestone | Significance |

| Late 19th Century | Foundational work on phthalimide synthesis by Gabriel and others. | Laid the synthetic groundwork for accessing the isoindoline core. |

| 1950s | Synthesis and marketing of Thalidomide.[1] | Introduction of the first major isoindoline-based drug. |

| 1961 | Withdrawal of Thalidomide from the market due to teratogenicity.[1] | A pivotal moment in pharmaceutical history, leading to stricter drug safety regulations. |

| 1982 | Isolation of the first naturally occurring isoindole.[3][4] | Demonstrated the presence of the isoindole scaffold in nature. |

| 1998 | FDA approval of Thalidomide for erythema nodosum leprosum. | The beginning of thalidomide's therapeutic renaissance. |

| 2004 | FDA approval of Lenalidomide.[4] | Introduction of a second-generation IMiD with an improved therapeutic profile. |

| 2013 | FDA approval of Pomalidomide.[4] | A third-generation IMiD for patients with relapsed and refractory multiple myeloma. |

| 2010s-Present | Exploration of isoindoline derivatives for diverse therapeutic targets. | Expansion of the chemical and therapeutic space of isoindoline compounds. |

The Cereblon Signaling Pathway: Mechanism of Action of IMiDs®

The therapeutic effects of thalidomide and its analogs are primarily mediated through their interaction with the Cereblon (CRBN) protein. CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of an IMiD to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment of "neosubstrates" that are not normally targeted by this E3 ligase. This results in the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

Key neosubstrates for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of these proteins leads to the downregulation of critical oncogenes like MYC and IRF4, resulting in the inhibition of myeloma cell proliferation and survival.

Experimental Protocols for the Synthesis of Key Isoindoline Drugs

The following sections provide detailed, step-by-step methodologies for the synthesis of thalidomide, lenalidomide, and pomalidomide.

Synthesis of Thalidomide

A facile two-step synthesis of thalidomide has been reported with a good overall yield.

Step 1: Synthesis of N-Phthaloyl-DL-glutamic Acid

-

In a round-bottom flask, dissolve L-glutamic acid (1.0 mol) in pyridine (375 mL).

-

Add phthalic anhydride (1.0 mol) to the solution.

-

Heat the mixture to 115 °C with stirring and maintain for 1.5 hours.

-

Cool the reaction to 75 °C and add ice-cold water (1000 mL) with continuous stirring.

-

Acidify the mixture to pH 1.2 using 6 N HCl.

-

Continue stirring at 10-15 °C for 2 hours to allow for precipitation.

-

Filter the precipitate and wash with cold water to obtain N-phthaloyl-DL-glutamic acid. This product is typically used in the next step without further purification.

Step 2: Synthesis of Thalidomide

-

In a round-bottom flask, combine N-phthaloyl-DL-glutamic acid (0.8 mol), ammonium acetate (2.8 mol), and diphenyl ether (200 mL).

-

Heat the mixture to 170-175 °C with stirring and maintain for 45 minutes.

-

Cool the reaction to 90 °C and add ice-cold water (600 mL).

-

Stir for 20 minutes and then maintain the temperature at 5-10 °C for 1 hour.

-

Filter the solid product and wash with cool water to yield thalidomide.

Synthesis of Lenalidomide

An environmentally benign synthesis of lenalidomide has been developed to improve safety and sustainability.

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

-

In a reaction vessel, charge methyl 2-methyl-3-nitrobenzoate (100 mmol) and an aqueous solution of 2 wt % lauryl glucoside (200 mL).

-

Degas the mixture with nitrogen and stir at room temperature for 10 minutes.

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (56.36 mmol) in four equal portions every 10 minutes under a positive nitrogen flow.

-

Irradiate the flask with blue LEDs and stir at 35-40 °C for 16 hours.

-

After the reaction, extract the product with an appropriate organic solvent, wash, dry, and concentrate to obtain methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclization to form the Lenalidomide Nitro Precursor

-

This step involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The reaction conditions can be optimized using a suitable base and solvent system.

Step 3: Reduction of the Nitro Group to Synthesize Lenalidomide

-

The nitro precursor is reduced to the corresponding amine to yield lenalidomide. While traditional methods use catalytic hydrogenation with Pd/C, greener alternatives using iron powder and ammonium chloride have been developed to avoid heavy metal contamination.

Synthesis of Pomalidomide

A common synthetic route to pomalidomide involves the following key steps:

Step 1: Formation of the N-Boc Glutarimide Ring

-

React Boc-L-glutamine with N-hydroxysuccinimide and N,N'-diisopropylcarbodiimide (DIC) in DMF. This step may lead to racemization.

Step 2: Deprotection or Direct Condensation

-

The resulting N-Boc glutarimide can be deprotected under acidic conditions to yield the glutarimide hydrochloride salt.

-

Alternatively, the protected glutarimide can be directly condensed with 4-nitrophthalic anhydride to form the 4-nitro-substituted thalidomide derivative.

Step 3: Reduction of the Nitro Group

-

The final step is the reduction of the nitro group of the 4-nitro-substituted thalidomide derivative to an amino group, yielding pomalidomide.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent isoindoline-based drugs and experimental derivatives.

Table 1: Comparative Synthetic Yields of Thalidomide

| Synthetic Method | Key Reagents | Overall Yield (%) | Reference |

| Classical High-Temperature Melt | Phthalic anhydride, L-glutamic acid | Variable, often requires extensive purification | [5] |

| Two-Step Facile Synthesis | Phthalic anhydride, L-glutamic acid, ammonium acetate | 56 | [10][11] |

| Solid-Phase Synthesis | Hydroxymethyl polystyrene, phthalic anhydride, α-aminoglutarimide | 69.7 | [12] |

| Two-Step, High-Yield Synthesis | N-carbethoxyphthalimide, L-glutamine, CDI, DMAP | 43-63 | [5] |

Table 2: In Vitro Biological Activity of Isoindoline Derivatives

| Compound | Target/Assay | IC50/Ki | Cell Line/Enzyme | Reference |

| Lenalidomide | Anti-inflammatory | ~1000x more potent than thalidomide | In vitro assays | [5] |

| Pomalidomide | Anti-inflammatory | ~10x more potent than lenalidomide | In vitro assays | [5] |

| Compound 2c | hCA I Inhibition (Ki) | 16.09 ± 4.14 nM | Human Carbonic Anhydrase I | [6] |

| Compound 2f | hCA II Inhibition (Ki) | 9.32 ± 2.35 nM | Human Carbonic Anhydrase II | [6] |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity (CC50) | 0.26 µg/mL | Raji cells | [7] |

| Compound 7 (azide and silyl ether derivative) | Anticancer Activity (IC50) | 19.41 ± 0.01 µM | A549 cells | [8] |

| N-benzylpiperidinylamine derivative | AChE Inhibition (IC50) | 87 nM | Acetylcholinesterase | |

| N-benzylpiperidinylamine derivative | BuChE Inhibition (IC50) | 7.76 µM | Butyrylcholinesterase |

Table 3: Pharmacokinetic Parameters of IMiDs®

| Drug | Tmax (hours) | Protein Binding (%) | Half-life (t1/2) (hours) | Reference |

| Thalidomide | 4-6 (in MM patients) | 55-65 | 5-7 | [5] |

| Lenalidomide | 0.5-4 (in MM patients) | ~30 | 3-5 | [5] |

| Pomalidomide | 0.5-8 | Not specified | 6.5-8 | [5] |

| Apremilast | Median 2 (in psoriasis patients) | ~90 | 6-9 | [5] |

Experimental Workflow for Screening CRBN Modulators

The discovery of new isoindoline-based drugs and other Cereblon modulators often involves a multi-step screening cascade. A general workflow is outlined below.

Conclusion

The isoindoline scaffold has a rich and complex history, evolving from a molecule of infamy to a cornerstone of modern cancer therapy. The elucidation of its mechanism of action through the modulation of the CRL4-CRBN E3 ubiquitin ligase complex has opened up new avenues for targeted protein degradation, a rapidly expanding field in drug discovery. The synthetic versatility of the isoindoline core continues to be explored, with new derivatives being developed for a multitude of diseases. This in-depth guide provides a foundational understanding of the discovery, history, and key technical aspects of isoindoline chemistry, serving as a valuable resource for researchers dedicated to advancing this important class of therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 4. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Isoindolin-5-ol and its Congeners: A Technical Guide to Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties have made it a focal point in medicinal chemistry for the development of novel therapeutics across a wide range of disease areas. This technical guide provides an in-depth overview of the therapeutic potential of isoindoline-containing molecules, with a particular focus on the emerging significance of isoindolin-5-ol and its derivatives. We will explore key therapeutic targets, summarize available quantitative data, provide detailed experimental methodologies for target validation, and illustrate the associated signaling pathways.

The Isoindoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindoline core, a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of bioactive molecules.[1] Derivatives of this scaffold, including isoindolinones, exhibit a remarkable breadth of pharmacological activities.[2] Several clinically approved drugs are based on the isoindoline framework, highlighting its therapeutic relevance.[3] These drugs are employed in the treatment of conditions such as cancer, inflammatory diseases, hypertension, and neurological disorders.[3] The versatility of the isoindoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Key Therapeutic Targets of Isoindoline Derivatives

Research into isoindoline-based compounds has identified a multitude of potential therapeutic targets. While data on this compound is still emerging, its use as a synthetic intermediate in the development of novel inhibitors suggests its importance in targeting inflammatory and autoimmune pathways. The broader class of isoindoline and isoindolinone derivatives has been shown to modulate the activity of several key proteins and pathways implicated in disease.

NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering inflammation.[4][5] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory and autoimmune diseases, as well as neurodegenerative and metabolic disorders.[5][6] this compound has been identified as a component in the development of NLRP3 inhibitors, making this a key area of interest.[6]

Toll-Like Receptors (TLRs)

Toll-like receptors are a class of proteins that play a central role in the innate immune system by recognizing pathogen-associated molecular patterns.[7] Specifically, TLR7, TLR8, and TLR9 are involved in the recognition of nucleic acids, and their aberrant activation is linked to autoimmune diseases such as systemic lupus erythematosus.[7][8] this compound has been utilized as a building block in the synthesis of antagonists targeting these TLRs.[8]

γ-Aminobutyric Acid Type A (GABA-A) Receptors

GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are important therapeutic targets for conditions like epilepsy.[4] Certain isoindolin-1-one derivatives have been identified as potent positive allosteric modulators of GABA-A receptors, demonstrating significant antiepileptic efficacy in preclinical models.[4]

Other Notable Targets

The therapeutic landscape of isoindoline derivatives extends to several other important biological targets, as summarized in the table below.

| Therapeutic Target | Biological Activity of Isoindoline Derivatives | Reference Compound Class |

| Carbonic Anhydrases (hCA I & II) | Inhibition | Isoindolinone derivatives |

| Cholinesterases (AChE & BChE) | Inhibition | Isoindolin-1,3-dione derivatives |

| Cereblon (CRBN) | Modulation (leading to degradation of transcription factors) | Thalidomide and its analogs (immunomodulatory drugs) |

| Phosphodiesterase 4 (PDE4) | Inhibition (leading to increased cAMP and anti-inflammatory effects) | Apremilast |

| Cyclooxygenases (COX-1 & COX-2) | Inhibition (anti-inflammatory and analgesic effects) | Indoprofen |

Quantitative Data for Isoindoline Derivatives

The following tables summarize key quantitative data for various isoindoline derivatives, illustrating their potency against different therapeutic targets.

Table 1: Carbonic Anhydrase Inhibition by Novel Isoindolinone Derivatives [9]

| Compound | hCA I Ki (nM) | hCA I IC50 (nM) | hCA II Ki (nM) | hCA II IC50 (nM) |

| 2a | 11.48 ± 4.18 | 11.24 ± 0.291 | 9.32 ± 2.35 | 13.02 ± 0.041 |

| 2b | 87.08 ± 35.21 | 75.73 ± 1.205 | 160.34 ± 46.59 | 231 ± 1 |

| Acetazolamide (Standard) | - | - | - | - |

Table 2: Anticholinesterase Activity of Isoindolin-1,3-dione Derivatives

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 8a | 0.11 ± 0.05 | 5.7 ± 0.2 |

| 8b | 0.86 ± 0.02 | 30.2 ± 2.8 |

Table 3: Antiepileptic Efficacy of a GABA-A Receptor Modulating Isoindolin-1-one Derivative (Cpd48) [4]

| Seizure Model | ED50 (mg/kg) |

| sc-PTZ | 8.20 |

| MES | 2.68 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound and its derivatives.

Assessment of NLRP3 Inflammasome Activation

This protocol is adapted from established methods for studying NLRP3 inflammasome activation in macrophages.[4][5][10][11][12]

Objective: To determine the inhibitory effect of a test compound (e.g., an this compound derivative) on NLRP3 inflammasome activation.

Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cell line.

Protocol:

-

Cell Culture and Priming:

-

Culture BMDMs or PMA-differentiated THP-1 cells in a 96-well plate.

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Compound Treatment:

-

Pre-incubate the primed cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

-

NLRP3 Activation:

-

Induce NLRP3 inflammasome activation by adding a known activator, such as nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM), for a defined period (e.g., 1-2 hours).

-

-

Assessment of Inflammasome Activation:

-

IL-1β and IL-18 Measurement: Collect the cell culture supernatants and measure the concentration of secreted IL-1β and IL-18 using commercially available ELISA kits.

-

Caspase-1 Activity Assay: Measure the activity of caspase-1 in the cell lysates or supernatants using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.

-

Western Blotting: Analyze cell lysates and supernatants by Western blotting to detect the cleaved (active) form of caspase-1 (p20 subunit) and the mature form of IL-1β.

-

ASC Speck Visualization: For a more direct assessment of inflammasome assembly, fix and permeabilize the cells, then stain for the adaptor protein ASC. Activated inflammasomes will appear as distinct intracellular specks, which can be visualized and quantified by fluorescence microscopy.

-

Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the supernatant as an indicator of pyroptosis, a form of inflammatory cell death downstream of inflammasome activation.

-

TLR7/8/9 Antagonism Assay

This protocol is based on the use of reporter cell lines to screen for TLR antagonists.[7]

Objective: To evaluate the antagonistic activity of a test compound on TLR7, TLR8, or TLR9.

Cell Line: HEK293 cells stably expressing a specific human TLR (e.g., HEK-Blue™ hTLR7, hTLR8, or hTLR9 from InvivoGen) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol:

-

Cell Seeding: Seed the HEK-Blue™ TLR reporter cells in a 96-well plate.

-

Compound Incubation: Add various concentrations of the test compound to the wells.

-

TLR Agonist Stimulation: After a brief pre-incubation with the compound, stimulate the cells with a known agonist for the specific TLR being tested (e.g., R848 for TLR7/8, or ODN 2006 for TLR9).

-

Reporter Gene Assay: Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for NF-κB activation and subsequent SEAP expression.

-

Quantification: Measure the SEAP activity in the cell culture supernatant using a detection reagent (e.g., QUANTI-Blue™). A decrease in SEAP activity in the presence of the test compound indicates antagonism of the TLR pathway.

GABA-A Receptor Modulation Assay

This protocol utilizes two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes to assess the modulation of GABA-A receptor function.[4][13][14][15][16][17]

Objective: To determine if a test compound acts as a positive or negative allosteric modulator of GABA-A receptors.

System: Xenopus laevis oocytes expressing specific recombinant human GABA-A receptor subunits (e.g., α1β2γ2L).

Protocol:

-

Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

-

Two-Electrode Voltage-Clamp Recording:

-

Place an oocyte in a recording chamber and perfuse with a standard buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

-

GABA Application: Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current response.

-

Compound Co-application: Co-apply the test compound along with the same concentration of GABA.

-

Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation, while a decrease suggests negative allosteric modulation. Generate concentration-response curves to determine the EC50 and maximal efficacy (Emax) of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the therapeutic targets of isoindoline derivatives.

Caption: The NLRP3 inflammasome activation pathway, a key target for this compound derivatives.

Caption: Experimental workflow for identifying TLR antagonists using a reporter gene assay.

Conclusion

The isoindoline scaffold represents a highly valuable framework in modern drug discovery. While the specific therapeutic profile of this compound is an active area of investigation, its utility in the synthesis of potent modulators of key inflammatory and neurological pathways, such as the NLRP3 inflammasome and Toll-like receptors, underscores its potential. The diverse biological activities of the broader isoindoline class, supported by robust quantitative data and well-defined mechanisms of action, provide a strong foundation for the future development of novel therapeutics based on this versatile chemical core. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full therapeutic potential of this compound and its congeners.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 12. Inflammasome Activation | NLRP3 Inflammasome [worldwide.promega.com]

- 13. mdpi.com [mdpi.com]

- 14. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Modulation of GABAA receptor function by alcohols: effects of subunit composition and differential effects of ethanol [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of GABA(A) receptor function by neuroactive steroids: evidence for heterogeneity of steroid sensitivity of recombinant GABA(A) receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modulation of human recombinant GABAA receptors by pregnanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Isoindolin-5-ol Interactions: A Technical Guide

Version: 1.0

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Isoindolin-5-ol, a specific derivative, holds potential for therapeutic applications; however, a comprehensive understanding of its molecular interactions is crucial for targeted drug design. This technical guide provides a detailed framework for the in silico modeling of this compound's interactions with a putative biological target. We will use Carbonic Anhydrase II (CA II), a well-characterized enzyme known to be inhibited by structurally related isoindolinone compounds, as a representative target to illustrate the workflow.[3] This document outlines the methodologies for molecular docking and molecular dynamics simulations, presents hypothetical data in a structured format, and includes detailed protocols and visualizations to guide researchers in drug development.

Introduction to this compound and In Silico Modeling

This compound is a bicyclic aromatic compound with the chemical formula C8H7NO.[4] While extensive research exists on the broader class of isoindolinones for their antimicrobial, anticancer, and antihypertensive properties, specific data on this compound remains limited.[3][5][6] In silico modeling techniques, such as molecular docking and molecular dynamics, are powerful computational tools that allow for the prediction and analysis of ligand-protein interactions at an atomic level. These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action. This guide will provide a comprehensive overview of a hypothetical in silico study of this compound with Human Carbonic Anhydrase II (hCA II), a target for which isoindolinone derivatives have shown inhibitory activity.[3]

Molecular Target: Human Carbonic Anhydrase II (hCA II)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. hCA II is a well-validated drug target for various therapeutic areas, including glaucoma and hypertension. The active site of hCA II contains a zinc ion that is crucial for its catalytic activity. Inhibition of this enzyme is a key mechanism for several clinically used drugs. The isoindolinone scaffold has been identified as a potential pharmacophore for hCA II inhibition.[3]

In Silico Modeling Workflow

The following sections detail the proposed computational workflow for investigating the interaction between this compound and hCA II.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the protein target (hCA II) is a critical first step for successful in silico modeling.

Experimental Protocol: Ligand and Protein Preparation

-

Ligand Preparation:

-

The 2D structure of this compound is sketched using molecular editing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D structure.

-

The ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94).

-

Partial charges are calculated and assigned (e.g., Gasteiger charges).

-

The final structure is saved in a format compatible with docking software (e.g., .pdbqt).

-

-

Protein Preparation:

-

The 3D crystal structure of hCA II is downloaded from the Protein Data Bank (PDB ID: 2CBE).

-

All water molecules and co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein.

-

Partial charges are assigned to all atoms (e.g., Kollman charges).

-

The protein structure is saved in a .pdbqt format.

-

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

Experimental Protocol: Molecular Docking

-

Grid Box Generation:

-

A grid box is defined around the active site of hCA II, encompassing the catalytic zinc ion and key binding residues.

-

The dimensions of the grid box are set to 25 x 25 x 25 Å with a spacing of 0.375 Å.

-

-

Docking Simulation:

-

The prepared this compound ligand is docked into the defined grid box of hCA II using AutoDock Vina.

-

The Lamarckian Genetic Algorithm is employed with 100 genetic algorithm runs.

-

The top 10 binding poses are generated and ranked based on their predicted binding affinity (kcal/mol).

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion).

-

The binding pose with the lowest binding energy is selected for further analysis.

-

Data Presentation: Predicted Binding Affinities and Interactions

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -7.8 | His94, His96, His119, Thr199, Thr200 | Thr199, Thr200 | Val121, Leu198 |

| 2 | -7.5 | His94, His96, Gln92, Thr199 | Gln92, Thr199 | Val143, Leu204 |

| 3 | -7.2 | His96, His119, Asn67, Ser65 | Asn67 | Trp209 |

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the ligand-protein complex over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The best-ranked docked complex of this compound and hCA II is selected as the starting structure.

-

The complex is solvated in a cubic box of TIP3P water molecules.

-

Sodium and chloride ions are added to neutralize the system and mimic physiological salt concentration (0.15 M).

-

-

Simulation:

-

The system is subjected to energy minimization to remove steric clashes.

-

The system is gradually heated to 300 K and equilibrated for 1 nanosecond (ns).

-

A production MD simulation is run for 100 ns under the NPT ensemble.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess conformational stability.

-

Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

-

The number of hydrogen bonds between the ligand and protein is monitored throughout the simulation.

-

Data Presentation: Molecular Dynamics Simulation Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.5 | 0.2 | The protein backbone remains stable throughout the simulation. |

| Ligand RMSD (Å) | 0.8 | 0.3 | The ligand maintains a stable binding pose within the active site. |

| Hydrogen Bonds | 2.3 | 0.6 | Consistent hydrogen bonding interactions contribute to complex stability. |

Signaling Pathway and Mechanism of Action

The inhibition of hCA II by compounds like this compound can impact downstream physiological processes.

Conclusion

This technical guide has presented a comprehensive, albeit hypothetical, in silico modeling workflow for investigating the interactions of this compound with a biologically relevant target, hCA II. The detailed protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulations provide a robust framework for researchers. The structured presentation of hypothetical data in tables and the use of diagrams to visualize workflows and signaling pathways offer a clear and accessible guide for drug development professionals. While the findings presented here are illustrative, the methodologies described can be readily applied to study the interactions of this compound with other potential biological targets, thereby accelerating the discovery of novel therapeutics based on the isoindoline scaffold. Further experimental validation is necessary to confirm these computational predictions.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindol-5-ol | C8H7NO | CID 21560857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoindolin-5-ol Derivatives as Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold and its derivatives, particularly isoindolinones, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their significance in medicinal chemistry is underscored by their presence in numerous natural products and approved pharmaceuticals. This technical guide provides an in-depth overview of isoindolin-5-ol derivatives and their broader isoindolinone counterparts as potent enzyme inhibitors, focusing on their therapeutic potential, mechanism of action, and the experimental methodologies used for their evaluation. While specific data on this compound derivatives is limited in the current literature, this guide will focus on the closely related and extensively studied isoindolinone core, which serves as a critical pharmacophore for the targeted enzyme inhibition.

Overview of Isoindolinone Derivatives as Enzyme Inhibitors